2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylicacid,Mixtureofdiastereomers
Description
2-({[(tert-Butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached via a methylene linker at the 2-position and a carboxylic acid group at the 4-position. As a mixture of diastereomers, it contains stereoisomers arising from chiral centers at the 2- and 4-positions of the piperidine ring. The Boc group serves as a temporary protective moiety for amines, commonly used in peptide synthesis to prevent undesired reactions . This compound is primarily utilized as an intermediate in pharmaceutical and organic synthesis, where its stereochemical complexity and functional groups enable diverse downstream modifications.
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-9-6-8(10(15)16)4-5-13-9/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTFOATVBWSHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CCN1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The piperidine ring is then functionalized with a carboxylic acid group through various synthetic routes, including oxidation or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The Boc-protected amine can undergo substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Overview
2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid, a mixture of diastereomers, is a significant compound in organic synthesis and pharmaceutical research. It features a piperidine ring with a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid group, which contributes to its versatility in various chemical applications. This article discusses its scientific research applications, preparation methods, and comparisons with similar compounds.
Scientific Research Applications
The compound has several notable applications across different fields:
1. Organic Synthesis:
- Intermediate in Complex Molecule Synthesis: It serves as an essential building block in the synthesis of complex organic molecules due to its structural properties and reactivity. The Boc protecting group stabilizes the amine, allowing for selective reactions at other sites within the molecule.
- Combinatorial Chemistry: It is utilized in combinatorial chemistry to create libraries of compounds for drug discovery.
2. Biological Research:
- Enzyme Mechanisms: The compound is employed in studying enzyme mechanisms and as a substrate in biochemical assays, facilitating insights into enzyme functions and interactions.
- Pharmaceutical Development: It acts as a precursor for synthesizing pharmaceutical compounds targeting the central nervous system, potentially leading to new treatments for neurological disorders.
3. Industrial Applications:
- Fine Chemicals Production: The compound is used in the production of fine chemicals and various industrial processes, showcasing its utility beyond academic research .
Preparation Methods
The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid typically involves:
- Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP), often conducted in acetonitrile.
- Industrial Production Techniques: Large-scale synthesis may utilize continuous flow reactors and automated platforms to enhance efficiency and yield. These methods allow for precise control over reaction conditions, optimizing production processes for higher purity and output .
Mechanism of Action
The mechanism of action of 2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid involves its ability to act as a protected amine and carboxylic acid. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The carboxylic acid group can form amide bonds with amines, making the compound useful in peptide synthesis and other applications.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional distinctions between the target compound and analogous piperidine derivatives:
| Compound Name | CAS Number | Key Features | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-({[(tert-Butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid (diastereomers) | Not provided | Boc-protected aminomethyl at C2, carboxylic acid at C4, diastereomeric mixture | Likely C₁₂H₂₂N₂O₄ | ~274.3 (estimated) |
| 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic acid | 252720-31-3 | Boc-amino and carboxylic acid both at C4 | C₁₁H₂₀N₂O₄ | 244.29 |
| 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid | 261777-31-5 | Boc at C1, phenyl at C4, carboxylic acid at C2 | C₁₇H₂₃NO₄ | 305.37 |
| 1-tert-Butoxycarbonyl-4-(methylamino)piperidine | 147539-41-1 | Boc at C1, methylamino at C4 (no carboxylic acid) | C₁₁H₂₂N₂O₂ | 214.31 |
| 4-(4-Aminophenylcarbamoyl)piperidine-1-carboxylic acid tert-butyl ester | 919108-51-3 | Boc at C1, carbamoyl-linked aminophenyl at C4 | C₁₈H₂₆N₃O₃ | 332.42 |
Physicochemical Properties
- Solubility: The carboxylic acid group in the target compound enhances aqueous solubility compared to non-acid analogues (e.g., CAS 147539-41-1). However, the Boc group and diastereomer mixture reduce polarity, making it less soluble than CAS 252720-31-3, where polar groups are adjacent .
- Stability : The Boc group is labile under acidic conditions (e.g., TFA), a trait shared across all Boc-containing compounds. The methylene linker in the target compound may confer slightly higher stability than direct Boc-amine linkages .
Biological Activity
The compound 2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid , a mixture of diastereomers, is an important chemical in pharmaceutical research and organic synthesis. Its unique structure, characterized by a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate in the synthesis of various bioactive compounds. This article reviews its biological activity, focusing on its mechanisms of action, applications in drug development, and related case studies.
Chemical Structure and Properties
- Molecular Formula : C13H24N2O4
- Molecular Weight : 272.34 g/mol
- CAS Number : 115655-44-2
The compound features a piperidine ring that is crucial for its biological interactions, especially in the context of enzyme inhibition and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The Boc group enhances stability during synthetic processes while allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors, facilitating its role as an inhibitor or ligand.
Enzyme Inhibition
Studies have shown that derivatives of piperidine compounds exhibit significant inhibitory effects on various enzymes. For instance:
- Histone Deacetylases (HDACs) : Piperidine derivatives have been explored as HDAC inhibitors, which play a critical role in cancer therapy. Research indicates that modifications in the piperidine structure can lead to varying degrees of selectivity and potency against different HDAC isoforms .
Receptor Binding
The compound's structure allows it to act as a ligand for several receptors involved in neurological and metabolic pathways. The ability to modify the piperidine ring can enhance binding affinity and specificity towards targets such as:
- Dopamine Receptors : Compounds similar to 2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid have been studied for their potential use in treating disorders like schizophrenia and Parkinson's disease due to their dopaminergic activity .
Study 1: HDAC Inhibition
A study focused on the synthesis of azumamide derivatives, which share structural similarities with 2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid, demonstrated that certain modifications led to potent inhibition of HDAC1–3 with IC50 values ranging from 14 to 67 nM. The research highlighted the importance of the piperidine scaffold in enhancing biological activity while maintaining selectivity against other isoforms .
Study 2: Neuropharmacological Effects
Another investigation into compounds derived from piperidine structures revealed their potential as neuroprotective agents. These compounds were shown to modulate neurotransmitter levels and exhibit anti-inflammatory properties, suggesting therapeutic applications for neurodegenerative diseases .
Comparative Analysis
To illustrate the uniqueness of 2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid compared to similar compounds, a comparison table is presented below:
| Compound Name | Molecular Formula | Biological Activity | IC50 (nM) |
|---|---|---|---|
| 2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid | C13H24N2O4 | HDAC Inhibition | 14 - 67 |
| Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate | C12H22N2O4 | Enzyme Inhibition | Not specified |
| tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate | C11H22N2O2 | Neurotransmitter Modulation | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
